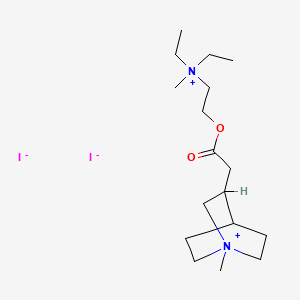
1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features an ethenyl group at the first position, a phenyl group at the second position, and a propyl group at the third position of the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalyst such as iron (III) chloride . Another method includes the dehydrogenative coupling of secondary alcohols and amino alcohols using ruthenium-based pincer-type catalysts .
Industrial Production Methods
Industrial production of substituted pyrroles often involves catalytic processes that ensure high yields and selectivity. For instance, the use of manganese complexes in the absence of organic solvents can facilitate the conversion of primary diols and amines to pyrroles . Additionally, the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines is another efficient method .
化学反応の分析
Types of Reactions
1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or other oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-diones, while substitution reactions can produce various N-substituted pyrroles .
科学的研究の応用
1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
1H-Pyrrole, 2-phenyl-: Similar structure but lacks the ethenyl and propyl groups.
1H-Pyrrole-2,5-dione, 3-ethenyl-4-methyl-: Contains a dione group and different substituents.
1-Phenylpyrrole: Similar but lacks the ethenyl and propyl groups.
Uniqueness
1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
63045-58-9 |
|---|---|
分子式 |
C15H17N |
分子量 |
211.30 g/mol |
IUPAC名 |
1-ethenyl-2-phenyl-3-propylpyrrole |
InChI |
InChI=1S/C15H17N/c1-3-8-13-11-12-16(4-2)15(13)14-9-6-5-7-10-14/h4-7,9-12H,2-3,8H2,1H3 |
InChIキー |
LSBFZZMULJLKEW-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(N(C=C1)C=C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)
![2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one](/img/structure/B14495827.png)

